molecular formula C13H17NO2 B2993081 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid CAS No. 1518459-54-5

2-Cyclohexyl-2-(pyridin-3-yl)acetic acid

Cat. No.: B2993081
CAS No.: 1518459-54-5
M. Wt: 219.284
InChI Key: OOXAKMFDZKNVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexyl-2-(pyridin-3-yl)acetic acid is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . This compound is characterized by a cyclohexyl group and a pyridin-3-yl group attached to an acetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-Cyclohexyl-2-(pyridin-3-yl)acetic acid has a wide range of applications in scientific research:

Safety and Hazards

This compound is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and using appropriate personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid typically involves the reaction of cyclohexylmagnesium bromide with pyridine-3-carboxaldehyde, followed by oxidation of the resulting alcohol to the corresponding acid . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like magnesium bromide and oxidizing agents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction pathways with optimization for yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-2-(pyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexyl-2-(pyridin-3-yl)acetic acid is unique due to its combination of a cyclohexyl group and a pyridin-3-yl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

2-cyclohexyl-2-pyridin-3-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-5-2-1-3-6-10)11-7-4-8-14-9-11/h4,7-10,12H,1-3,5-6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXAKMFDZKNVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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